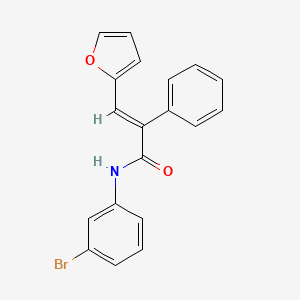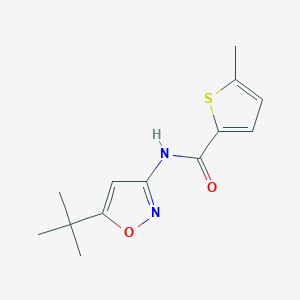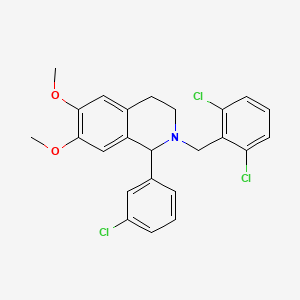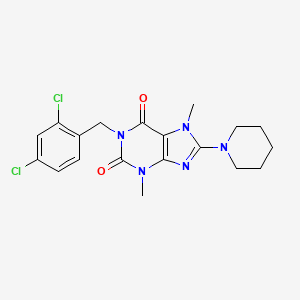
N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide, also known as BPFA, is a synthetic compound that belongs to the class of acrylamides. BPFA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
科学的研究の応用
N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has been extensively studied for its potential applications in drug discovery and medicinal chemistry. It has been found to exhibit potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has also been shown to have anti-inflammatory and anti-oxidant properties, making it a promising candidate for the treatment of inflammatory diseases. Additionally, N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
作用機序
The exact mechanism of action of N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide is not fully understood. However, it has been suggested that N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting its anti-inflammatory activity. Additionally, N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has been found to protect neurons against oxidative stress, suggesting its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has also been found to modulate the expression of several genes involved in cancer cell growth and survival. Additionally, N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has been shown to increase the levels of glutathione, a potent antioxidant, in cells.
実験室実験の利点と制限
One of the main advantages of using N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide in lab experiments is its potent anti-cancer activity against various types of cancer cells. Additionally, N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide has been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of inflammatory and neurodegenerative diseases. However, one of the limitations of using N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide. One of the potential areas of research is the development of more efficient synthesis methods for N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide and its potential applications in drug discovery and medicinal chemistry. Another potential area of research is the development of novel formulations of N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide that can improve its solubility and bioavailability in vivo. Finally, more studies are needed to investigate the potential side effects of N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide and its safety profile in vivo.
合成法
N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. The most commonly used method for the synthesis of N-(3-bromophenyl)-3-(2-furyl)-2-phenylacrylamide is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 3-bromophenylboronic acid with 3-(2-furyl)-2-phenylacryloyl chloride in the presence of a palladium catalyst.
特性
IUPAC Name |
(E)-N-(3-bromophenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c20-15-8-4-9-16(12-15)21-19(22)18(13-17-10-5-11-23-17)14-6-2-1-3-7-14/h1-13H,(H,21,22)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDKOOSNLLLLQV-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CO2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C\C2=CC=CO2)/C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-bromophenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2,5-dichlorophenoxy)propyl]piperidine](/img/structure/B4935976.png)

![6-methyl-5-{5-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4936016.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4936039.png)
![N-methyl-N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4936047.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4936051.png)
![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
![N-cyclohexyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4936067.png)
![3-[1-(2,4-dichlorobenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B4936071.png)
![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)
![N,N-dimethyl-N'-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1,3-propanediamine oxalate](/img/structure/B4936081.png)